molecular formula C21H23N3O2 B4846341 4-[4-(1-piperidinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[4-(1-piperidinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B4846341
M. Wt: 349.4 g/mol
InChI Key: JGZWLFQBFVCSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(1-piperidinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound belongs to the class of quinoxaline derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-[4-(1-piperidinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been reported to act as a potent inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE) enzymes. These enzymes play a crucial role in the regulation of neurotransmitters such as dopamine, serotonin, and acetylcholine. By inhibiting these enzymes, 4-[4-(1-piperidinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone can increase the levels of these neurotransmitters in the brain, leading to its reported antidepressant and anxiolytic properties.
Biochemical and Physiological Effects:
4-[4-(1-piperidinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to its reported antidepressant and anxiolytic properties. The compound has also been reported to have antioxidant properties and can scavenge free radicals, protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-(1-piperidinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its wide range of potential applications. The compound has been reported to have various biochemical and physiological effects, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. It has been reported to have cytotoxic effects on certain cell lines, and caution should be exercised when using this compound in cell culture experiments.

Future Directions

There are several future directions for the study of 4-[4-(1-piperidinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone. One potential direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been reported to have neuroprotective properties and can prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease. Another potential direction is the study of its potential use as an anticancer agent. The compound has been reported to have cytotoxic effects on certain cancer cell lines and can induce apoptosis in these cells. Overall, the study of 4-[4-(1-piperidinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone has the potential to lead to the development of new therapeutic agents for various diseases.

Scientific Research Applications

4-[4-(1-piperidinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anticonvulsant, antidepressant, and anxiolytic properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 4-[4-(1-piperidinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone has been reported to have antimicrobial, antifungal, and anticancer properties.

properties

IUPAC Name

4-[4-(piperidin-1-ylmethyl)benzoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-20-15-24(19-7-3-2-6-18(19)22-20)21(26)17-10-8-16(9-11-17)14-23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZWLFQBFVCSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(piperidin-1-ylmethyl)phenyl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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